Product packaging for 4-Methylbenzo[c]cinnoline(Cat. No.:CAS No. 19174-78-8)

4-Methylbenzo[c]cinnoline

Cat. No.: B095863
CAS No.: 19174-78-8
M. Wt: 194.23 g/mol
InChI Key: VOIVITDCORELIS-UHFFFAOYSA-N
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Description

4-Methylbenzo[c]cinnoline (CAS: 19174-78-8) is a chemical compound with the molecular formula C13H10N2 and an average mass of 194.237 Da . It belongs to the cinnoline family, a class of bicyclic heterocyclic compounds that are isosteres of quinoline and isoquinoline, and are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities . While data on this specific methyl-substituted analogue is limited, research into novel cinnoline derivatives highlights their potential as scaffolds for developing therapeutic agents. Notably, studies on structurally similar 4-methylbenzo[h]cinnolines have identified them as potential inhibitors of tubulin polymerization, a key mechanism for anticancer agents, with molecular docking studies suggesting high binding affinity . More broadly, cinnoline derivatives have been extensively investigated for their antimicrobial, antifungal, antimalarial, and anti-inflammatory properties . This product is intended for research and development use only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B095863 4-Methylbenzo[c]cinnoline CAS No. 19174-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-15-13(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVITDCORELIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 4 Methylbenzo C Cinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-Methylbenzo[c]cinnoline provides precise information about the electronic environment of the hydrogen atoms. In a study, the methyl group protons of this compound 5-oxide appeared as a singlet at 3.11 ppm. rsc.org The aromatic protons were observed as a series of multiplets and doublets in the range of 7.62 to 8.68 ppm. rsc.org Another analysis of 2-methylazobenzene photolysis products identified the formation of this compound. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

Compound Chemical Shift (δ) in ppm Solvent Spectrometer Frequency
This compound 5-oxide 3.11 (s, 3H), 7.62-7.68 (m, 1H), 7.70-7.76 (m, 1H), 7.80-7.86 (m, 2H), 8.37 (d, J=8.0 Hz, 1H), 8.52 (dd, J=6.3, 3.3 Hz, 1H), 8.68 (dd, J=6.5, 3.0 Hz, 1H) Chloroform-d 400 MHz

Interactive data based on published research findings. rsc.org

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. For the 5-oxide derivative, the methyl carbon resonates at 25.54 ppm. rsc.org The aromatic carbons appear in the range of 118.68 to 142.41 ppm, which is characteristic for such heterocyclic systems. rsc.org The specific chemical shifts provide evidence for the connectivity of the carbon atoms within the fused ring system.

Table 2: ¹³C NMR Spectroscopic Data for this compound 5-oxide

Chemical Shift (δ) in ppm Solvent Spectrometer Frequency

Interactive data based on published research findings. rsc.org

The DEPT-135 NMR experiment is a powerful tool for distinguishing between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. libretexts.orgcolumbia.edu This technique would unequivocally identify the methyl group in this compound by its characteristic positive signal, differentiating it from any methylene (B1212753) groups (which are not present in the core structure) and confirming the signals of the methine (CH) carbons in the aromatic rings. libretexts.orghuji.ac.il

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. researchgate.netnist.gov The IR spectrum of a related compound, 4-methylbenzonitrile, shows characteristic peaks for C-H stretching in the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. nist.gov For this compound, one would expect to observe similar characteristic absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. researchgate.net The mass spectrum of benzo[c]cinnoline (B3424390) shows a significant loss of a nitrogen molecule (N₂). aip.org This fragmentation pattern is a characteristic feature of cinnoline (B1195905) derivatives.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. rsc.org For this compound, the calculated exact mass is 194.0844 (for the molecular ion C₁₃H₁₀N₂⁺). rsc.org Experimental HRMS data for a related compound, this compound 5-oxide, showed a measured mass of 210.0799, which is in close agreement with the calculated mass of 210.0793 for C₁₃H₁₀N₂O. rsc.org This high degree of accuracy is instrumental in confirming the molecular formula and, by extension, the structure of the compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
This compound 5-oxide
2-methylazobenzene
4-methylbenzonitrile

Computational and Theoretical Investigations of 4 Methylbenzo C Cinnoline

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of molecules over time. These techniques are valuable for understanding the flexibility and structural properties of 4-Methylbenzo[c]cinnoline and its derivatives.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the primary focus would be on the orientation of the methyl group and any slight deviations from planarity in the benzo[c]cinnoline (B3424390) core.

Planarization energy is the energy required to force a non-planar molecule into a planar conformation. While the benzo[c]cinnoline system is largely planar, slight puckering can occur. Computational methods can be used to calculate the energy barrier for planarization. This information is important for understanding the molecule's rigidity and how it might interact with other molecules or surfaces. Although specific studies on the planarization energy of this compound are not readily found, the methodologies used for similar aromatic systems would be applicable.

While this compound itself has only a methyl group, this section of analysis becomes relevant when considering derivatives with longer aliphatic chains. In such cases, molecular dynamics simulations can be employed to study the behavior of these chains.

The analysis of aliphatic chain density would involve simulating the packing of these derivative molecules in a condensed phase to understand how the aliphatic chains arrange themselves. The fill fraction, which is the ratio of the volume occupied by the molecules to the total volume of the system, can also be calculated from these simulations. This type of analysis is particularly relevant for predicting the material properties of derivatives of this compound, such as their potential use in organic electronics or as self-assembling materials. Due to a lack of available research, specific data on this topic for this compound derivatives is not presented here.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data.

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is crucial for understanding the electronic transitions within a molecule. Semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are particularly effective for calculating the electronic spectra of organic molecules.

While specific ZINDO calculations for this compound are not detailed in available literature, the methodology has been successfully applied to similar heterocyclic systems. For instance, ZINDO/S calculations have shown good correlation with experimental data for the wavelengths and molar extinction coefficients of various heterocyclic compounds. This method is adept at assigning long-wavelength absorption bands to specific electronic transitions, such as n→π* transitions, which are characteristic of molecules containing heteroatoms with lone pairs, and π→π* transitions associated with the aromatic system. Such calculations can elucidate the nature of intramolecular charge transfers that contribute to the absorption spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding constants. researchgate.net This method, often employed with Density Functional Theory (DFT) functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), has demonstrated excellent agreement with experimental data for a variety of organic molecules, including nitrogen-containing heterocycles. researchgate.netresearchgate.net

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help resolve ambiguities in spectral assignments and provide insights into the electronic structure and conformation of the molecule. nih.gov

ProtonPredicted ¹H Chemical Shift (ppm)
H18.60
H27.75
H37.90
CH₃2.85
H78.55
H87.65
H97.80
H108.70
CarbonPredicted ¹³C Chemical Shift (ppm)
C1128.5
C2129.0
C3127.8
C4138.0
C4a130.5
C6a148.0
C6b122.0
C7129.5
C8130.0
C9127.5
C10123.0
C10a147.5
C10b125.0
CH₃21.5

Note: The values in the tables are representative predictions based on GIAO-DFT calculations for similar aromatic heterocycles and are intended for illustrative purposes.

Computational Assessment of Reactivity and Reaction Mechanisms

Computational methods are invaluable for investigating the reactivity of molecules and elucidating complex reaction mechanisms, providing details that are often inaccessible through experimental means alone.

The formation of the benzo[c]cinnoline ring system often proceeds through a cyclization reaction. Computational transition state analysis is used to map the potential energy surface of such reactions, identifying the structures of transition states and calculating the activation energies (energy barriers). beilstein-journals.org

For related cyclization reactions, calculations have shown that the free energy of activation (ΔG‡) can determine the thermal accessibility of the pathway. beilstein-journals.org By analyzing the geometry of the transition state, researchers can understand the key bond-forming and bond-breaking events. For instance, in an intramolecular electrophilic cyclization, the analysis would focus on the distance between the reacting atoms (e.g., a nitrogen and a carbon) and changes in bond lengths of atoms involved in the leaving group. beilstein-journals.org This analysis reveals whether a proposed cyclization is kinetically feasible and can explain the effects of substituents on the reaction rate.

The synthesis of cinnoline (B1195905) and its derivatives can involve intricate multi-step sequences. One such pathway is a transition-metal-free intramolecular redox cyclization. nih.gov Mechanistic investigations, supported by computational studies, have disclosed the involvement of a key intramolecular redox reaction as the initial step. nih.gov For example, a reaction starting from a 2-nitro-substituted precursor might undergo reduction of the nitro group, which then triggers a cascade of subsequent reactions. chemrxiv.org

Computational modeling can help identify crucial intermediates in these sequences, such as nitroso compounds. nih.gov The proposed pathway often involves the initial redox event, followed by condensation, isomerization of an azo group to a hydrazone, a final cyclization step, and subsequent aromatization to form the stable cinnoline ring system. nih.gov

Computational chemistry provides robust support for proposing and validating mechanisms of intramolecular cyclization. For the formation of cinnolines, various precursors and pathways have been explored. Arylhydrazones are common precursors where the cyclization can be initiated under different conditions. researchgate.net

One prominent proposed mechanism is a base-promoted intramolecular redox cyclization. nih.gov This process is initiated by an intramolecular redox event that forms a key aldehyde intermediate, which then undergoes condensation with an amine. The subsequent steps include isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov The effect of substituents on the benzene (B151609) ring can strongly influence the course of the cyclization, with computational studies helping to explain these electronic effects on the reaction's feasibility and rate. researchgate.net Other computationally investigated cyclization strategies for forming related heterocyclic systems include C-H activation and annulation reactions. nih.gov

Research on Computational and Theoretical Non-Linear Optical Properties of this compound Remains Limited

Despite a thorough search of available scientific literature, specific computational and theoretical studies detailing the non-linear optical (NLO) properties of this compound are not presently available. Consequently, a detailed analysis and presentation of its dipole moment, polarizability, and hyperpolarizability calculations, as well as specific design principles for enhancing its NLO response, cannot be provided at this time.

The investigation into the NLO properties of organic molecules is a burgeoning field, driven by the potential applications of these materials in advanced technologies such as optical data storage, telecommunications, and optical computing. Computational chemistry plays a pivotal role in this research, allowing for the prediction and understanding of molecular properties before engaging in potentially costly and time-consuming synthesis and experimental validation.

While direct research on this compound is not apparent, the broader class of cinnoline and benzo[c]cinnoline derivatives has been a subject of interest in medicinal and materials chemistry. The fundamental benzo[c]cinnoline framework, a polycyclic aromatic hydrocarbon containing a diazine ring, provides a conjugated π-electron system that is a prerequisite for significant NLO activity. The introduction of a methyl group at the 4-position, as in this compound, would be expected to modulate the electronic properties of the parent molecule, thereby influencing its dipole moment, polarizability, and hyperpolarizability.

Although specific data for this compound is unavailable, theoretical investigations into other heterocyclic and aromatic systems provide a methodological framework for how such a study would be conducted. Typically, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the computational methods of choice for calculating NLO properties. These calculations can elucidate the relationship between molecular structure and NLO activity, guiding the rational design of new materials with enhanced performance.

Further research is necessary to characterize the NLO properties of this compound and to explore the potential of the broader benzo[c]cinnoline family in NLO applications. Such studies would contribute valuable data to the field of materials science and could uncover new avenues for the development of advanced optical materials.

Research Applications and Derivatization Strategies for Benzo C Cinnoline Scaffolds

Benzo[c]cinnoline (B3424390) Derivatives as Ligands in Coordination Chemistry

Benzo[c]cinnoline and its derivatives are recognized as privileged molecules in coordination chemistry, frequently employed as ligands to construct metal complexes. acs.org The nitrogen atoms within the cinnoline (B1195905) core possess lone pairs of electrons, enabling them to coordinate with various metal centers. This coordination can lead to the formation of stable and structurally diverse organometallic compounds. For instance, benzo[c]cinnoline reacts with iron carbonyls to form C₁₂H₈N₂Fe₂(CO)₆. wikipedia.org The resulting metal complexes can exhibit unique photophysical, electronic, and catalytic properties, which are influenced by the nature of the metal and the substituents on the benzo[c]cinnoline scaffold. The derivatization of the benzo[c]cinnoline ligand, such as the introduction of a methyl group at the 4-position, can modulate the steric and electronic environment around the metal center, thereby fine-tuning the properties of the resulting complex.

Exploration in Materials Science

The inherent properties of the benzo[c]cinnoline scaffold have made it a target for exploration in materials science, leading to the development of materials with applications in electronics and biological imaging.

Organic Field-Effect Transistors (OFETs) are key components in the advancement of flexible and low-cost electronics. nih.gov The performance of these devices is heavily reliant on the properties of the organic semiconductor used as the active layer. nih.gov Benzo[c]cinnoline-based compounds have emerged as promising electron-transporting materials (ETMs) for OFETs. acs.orgnih.gov A notable example is 2,9-diphenylbenzo[c]cinnoline (DPBZC), which demonstrates a fast electron mobility (μe) of 6.4×10⁻⁴ cm² V⁻¹ s⁻¹. nih.govresearchgate.net This high mobility is attributed to the strong intermolecular interactions within its three-dimensional molecular architecture. nih.gov The development of such materials addresses a common issue with conventional ETMs, which often have low glass transition temperatures (Tg), leading to poor device stability. nih.gov DPBZC, in contrast, exhibits an exceptionally high Tg of 218 °C. nih.govresearchgate.net The synthesis of heterocyclic conjugated polymers that incorporate planar benzo[c]cinnoline and tetraazapyrene structures has also been explored for their application in organic field-effect transistors. acs.orgnih.gov

CompoundElectron Mobility (μe)Glass Transition Temperature (Tg)
2,9-diphenylbenzo[c]cinnoline (DPBZC)6.4×10⁻⁴ cm² V⁻¹ s⁻¹218 °C

This table presents key performance metrics for a benzo[c]cinnoline-based electron-transporting material.

The benzo[c]cinnoline framework is a key component in the design of fluorophores for biological imaging. acs.org These derivatives often exhibit desirable photophysical properties, such as broad absorption bands and large Stokes shifts. acs.org For instance, a new class of hybrid fluorophores, termed "CinNapht" dyes, has been synthesized by fusing the cinnoline six-membered diaza-ring with a naphthalimide dye. researchgate.net This fusion creates a donor-acceptor system that displays solvatochromic effects, with emissions ranging from green to red, making them suitable for bio-imaging applications. researchgate.net Furthermore, benzo[c]cinnolinium salts with electron push-pull substitutions have been shown to exhibit interesting fluorescence, with one example centering at 571 nm. acs.orgnih.gov The quantum yield of triplet formation for benzo[c]cinnoline is nearly unity, although it has a significantly short triplet lifetime due to non-radiative relaxation. acs.orgnih.gov

The rigid, planar structure of the benzo[c]cinnoline core makes it an attractive candidate for the design of liquid crystalline materials. A study investigating the mesogenic properties of tetraaryl derivatives of benzo[c]cinnoline, tetraazapyrene, phenanthrene, and pyrene (B120774) revealed that specific substitution patterns can induce liquid crystalline behavior. rsc.org In this study, only the 3,4-dioctyloxyphenyl derivatives of these cores exhibited mesogenic properties. rsc.org The stability of the mesophase was found to be significantly influenced by the core structure, with an increase in the number of nitrogen atoms and the size of the aromatic core enhancing stability. rsc.org This research highlights the potential of benzo[c]cinnoline derivatives in the development of novel liquid crystal materials with tunable properties.

Precursors for Novel Polycyclic Heterocyclic Systems

The reactivity of the benzo[c]cinnoline scaffold allows it to serve as a precursor for the synthesis of more complex, novel polycyclic heterocyclic systems.

One of the significant applications of benzo[c]cinnoline as a synthetic precursor is in the formation of tetraazapyrene derivatives. rsc.org The synthesis of the 4,5,9,10-tetra-azapyrene ring system can be achieved from benzo[c]cinnoline. rsc.org This transformation involves the construction of an additional heterocyclic ring, expanding the polycyclic aromatic system. The resulting tetraazapyrene derivatives are noted for their electron-deficient nature, making them suitable for use as electron-conductive materials. rsc.org The ability to synthesize these larger, more complex heterocyclic systems from a readily accessible precursor like benzo[c]cinnoline opens up avenues for the development of new materials with tailored electronic and optical properties.

Synthesis of Cinnolinoresearchgate.netresearchgate.netrsc.org[c,d,e]pnrjournal.comnih.govbenzothiazine

A review of the scientific literature did not yield specific methods for the synthesis of the compound named Cinnolino researchgate.netresearchgate.netrsc.org[c,d,e] pnrjournal.comnih.govbenzothiazine. General synthetic routes for cinnoline and benzothiazine derivatives are established, but the direct synthesis of this particular complex fused scaffold is not documented in the available search results.

Indeno[1,2-c]cinnoline and Benzo[h]indeno[1,2-c]cinnoline Scaffolds

Tetra- and pentacyclic cinnoline-based compounds, specifically those containing indeno[1,2-c]cinnoline and benzo[h]indeno[1,2-c]cinnoline frameworks, have been synthesized and investigated for their biological activities. These scaffolds are of interest due to their planar, aromatic nature which allows them to intercalate with nucleic acids.

One research focus has been the attachment of protonable amino side chains to these scaffolds. The resulting derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7). Studies have shown that these compounds can act as intercalating agents, with a notable preference for G-quadruplex DNA sequences, suggesting a potential mechanism for their cytotoxic effects. The development of these complex scaffolds highlights the utility of the cinnoline core in creating potent biologically active molecules.

Pyrazolo[4,3-c]cinnoline Derivatives

The fusion of a pyrazole (B372694) ring to the cinnoline scaffold results in pyrazolo[4,3-c]cinnoline derivatives, a class of compounds that has attracted considerable attention for its pharmacological potential. pnrjournal.com Researchers have developed various synthetic strategies to access this heterocyclic system, which serves as a core for compounds evaluated for anti-inflammatory and antibacterial activities. pnrjournal.com

In one approach, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their biological properties. pnrjournal.com Certain derivatives from this series showed promising anti-inflammatory effects. For instance, compounds designated as 4d and 4l were identified as having notable anti-inflammatory activity with the added benefit of reduced ulcerogenic and lipid peroxidation effects when compared to the standard nonsteroidal anti-inflammatory drug, naproxen. pnrjournal.com Molecular docking studies suggested that these compounds bind effectively to the COX-2 enzyme, providing a rationale for their anti-inflammatory action. pnrjournal.com

Furthermore, the antibacterial properties of this class of compounds have been explored. Derivative 4i displayed significant activity against both Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus). pnrjournal.com Another compound, 4b , was identified as a promising dual-action agent, exhibiting both anti-inflammatory and antibacterial properties. pnrjournal.com The cinnoline nucleus is considered an isostere of quinoline (B57606) and isoquinoline, and its incorporation into fused systems like pyrazolo[4,3-c]cinnoline is a key strategy in the development of new therapeutic agents.

Role in Environmental Chemistry Research

In environmental chemistry, polycyclic aromatic nitrogen heterocycles (PANHs), including substituted benzo[c]cinnolines, are studied as environmental contaminants often associated with fossil fuels and their combustion products. Research in this area focuses on understanding the fate of these compounds in the environment, including their persistence, transport, and biodegradation. Model compounds are essential tools in these studies to elucidate the metabolic pathways and environmental factors that influence the breakdown of these complex aromatic structures.

Studies on Biodegradation of Aromatic Compounds by Microalgae (e.g., 4-Methylbenzo[c]cinnoline as a model compound)

The microalga Chlamydomonas reinhardtii has been investigated for its ability to biodegrade components found in diesel exhaust fractions. In these studies, this compound has been used as a model compound to represent N-heterocyclic aromatic contaminants.

Research has shown that the biodegradation efficiency can be influenced by whether the algal cells are pre-exposed or "adapted" to the compounds. However, in the case of this compound, the degradation was found to be relatively low compared to other aromatic compounds present in the mixture. After a three-day incubation period, the percentage decrease of this compound in the media with adapted Chlamydomonas reinhardtii cells was minimal.

The table below summarizes the findings from a study on the decrease of various diesel exhaust fraction compounds after incubation with Chlamydomonas reinhardtii.

CompoundConcentration in Blanks (µg/µl)Concentration with Non-adapted cells (µg/µl)Concentration with Adapted cells (µg/µl)Percentage Decrease (Adapted)
9H-Fluorene-9-one6.916.720.3295.2%
Phenanthrene33.330.121.428.9%
This compound 6.76 6.3 6.03 4.3%
1-Methylanthracene1.151.360.6254.3%
2-Methylanthracene20.520.516.718.5%
1,2-Dimethyl phenanthrene5.14.810.7185.2%

These studies indicate that while microalgae like Chlamydomonas reinhardtii can degrade some polycyclic aromatic compounds effectively, compounds like this compound appear to be more recalcitrant to biodegradation under the tested conditions. researchgate.net This highlights the chemical stability of the benzo[c]cinnoline ring system and points to the need for further research into the specific enzymatic pathways required for its degradation.

Future Directions and Emerging Research Avenues for 4 Methylbenzo C Cinnoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[c]cinnoline (B3424390) and its derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents. Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies for 4-Methylbenzo[c]cinnoline.

A significant area of development will be the application of green chemistry principles to the synthesis of N-heterocycles. This includes the use of greener solvents (such as water or bio-derived solvents), the development of catalytic systems that minimize waste, and the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve energy efficiency. For instance, electrosynthesis is emerging as a powerful and sustainable tool for the formation of N-heterocycles, offering a reagent-free method for oxidation or reduction steps. Similarly, biocatalysis, utilizing enzymes to perform specific chemical transformations, presents an avenue for highly selective and environmentally friendly syntheses.

Synthetic ApproachKey Features & Future Directions
Electrosynthesis Reagent-free oxidation/reduction, mild reaction conditions, potential for high selectivity. Future work could focus on developing selective electrochemical cyclization methods for this compound precursors.
Biocatalysis High selectivity (regio- and stereoselectivity), use of renewable resources, mild reaction conditions. Exploration of enzymes for key bond-forming reactions in the synthesis of the this compound core.
Microwave/Ultrasound Rapid heating, reduced reaction times, potential for improved yields and cleaner reactions. Optimization of these techniques for key synthetic steps.
Green Solvents Use of water, supercritical fluids, or bio-derived solvents to replace hazardous organic solvents. Investigating the solubility and reactivity of reactants and catalysts in these alternative media.
Earth-Abundant Metal Catalysis Replacement of precious metals (e.g., Palladium) with more sustainable alternatives (e.g., Copper, Iron). Development of robust and efficient catalyst systems for C-H activation and cross-coupling reactions.

Advanced Spectroscopic Techniques for In-situ Characterization

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes. Traditional analytical techniques often rely on the analysis of quenched reaction aliquots, which may not accurately represent the dynamic nature of a chemical transformation. The application of advanced in-situ spectroscopic techniques offers a powerful solution for real-time monitoring of reaction kinetics, identifying transient intermediates, and elucidating complex reaction pathways in the synthesis of this compound.

Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. This allows for a detailed kinetic analysis and the identification of reaction bottlenecks. For example, in-situ FTIR can be used to monitor the disappearance of starting materials and the appearance of product-specific vibrational bands, providing real-time conversion data.

Operando spectroscopy , which combines in-situ characterization with simultaneous measurement of catalytic activity, will be particularly valuable for studying catalytic syntheses of this compound. This approach can provide direct correlations between the structure of the catalyst under reaction conditions and its performance, facilitating the development of more active and stable catalytic systems.

Spectroscopic TechniqueInformation Gained & Future Applications
In-situ FTIR Real-time monitoring of functional group transformations, reaction kinetics, and endpoint determination. Application to optimize reaction conditions for the synthesis of this compound.
In-situ Raman Complementary to FTIR, particularly useful for non-polar bonds and aqueous systems. Monitoring of catalyst structure and reaction intermediates.
In-situ NMR Detailed structural information on reactants, intermediates, and products in the solution phase. Elucidation of complex reaction mechanisms.
Operando Spectroscopy Simultaneous measurement of catalyst structure and activity. Rational design of improved catalysts for the synthesis of this compound.

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. For this compound, advanced computational modeling will play a pivotal role in establishing clear structure-property relationships and guiding the predictive design of novel derivatives for specific applications.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties for this compound and its derivatives, including their electronic structure, optical properties (absorption and emission spectra), and redox potentials. This information is crucial for identifying promising candidates for applications in areas such as organic electronics and photochemistry. For example, DFT calculations can predict how the introduction of different substituents at various positions on the benzo[c]cinnoline core will affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the material's electronic and optical properties.

Furthermore, the development of predictive models based on machine learning and artificial intelligence is an exciting emerging avenue. By training algorithms on existing experimental and computational data for a range of N-heterocyclic compounds, it may become possible to rapidly screen virtual libraries of this compound derivatives and identify those with the highest potential for a given application, significantly accelerating the discovery process.

Computational ApproachApplication & Future Directions
Density Functional Theory (DFT) Prediction of electronic structure, optical properties, and redox potentials. Establishing structure-property relationships to guide the design of functional this compound derivatives.
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption and emission spectra. Understanding the photophysical properties of this compound and its derivatives for applications in OLEDs and sensors.
Molecular Dynamics (MD) Simulations Modeling the behavior of this compound in different environments (e.g., in solution or in the solid state). Predicting molecular packing and its influence on material properties.
Machine Learning (ML) Development of predictive models for molecular properties. High-throughput virtual screening of this compound derivatives for targeted applications.

Exploration of New Application Domains in Advanced Materials

While the parent benzo[c]cinnoline scaffold has shown promise in medicinal chemistry, future research on this compound is poised to expand into new and exciting application domains, particularly in the realm of advanced materials . The rigid, electron-deficient nature of the benzo[c]cinnoline core, combined with the ability to tune its properties through substitution, makes it an attractive building block for a variety of functional materials.

One of the most promising areas is in organic electronics . Benzo[c]cinnoline derivatives have been investigated as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as a core structure for materials with Thermally Activated Delayed Fluorescence (TADF) properties. The introduction of a methyl group in the 4-position can influence the molecular packing and electronic properties, potentially leading to improved device performance. Future research could focus on the synthesis and characterization of a broader range of this compound derivatives with tailored electronic properties for use as emitters, hosts, or charge-transport materials in OLEDs.

Another emerging application is in redox-flow batteries . The reversible redox chemistry of the benzo[c]cinnoline core makes it a candidate for use as an active material in organic redox-flow batteries for large-scale energy storage. Recent studies on sulfonated benzo[c]cinnolines have demonstrated their potential in this area. microsoft.com The 4-methyl derivative could offer a platform for further tuning the redox potential and stability of these materials.

Furthermore, the unique photophysical properties of benzo[c]cinnolines, such as their potential for fluorescence, suggest applications in the development of sensors and probes . The methyl group could be functionalized to introduce specific recognition elements for the detection of various analytes.

Application DomainRationale & Future Research
Organic Light-Emitting Diodes (OLEDs) Electron-deficient nature of the benzo[c]cinnoline core is suitable for electron-transporting or emissive materials. Synthesis and evaluation of this compound derivatives with tailored electronic and photophysical properties for improved OLED efficiency and stability.
Redox-Flow Batteries Reversible redox chemistry of the benzo[c]cinnoline scaffold. Design and synthesis of soluble and stable this compound derivatives with optimized redox potentials for high-performance organic redox-flow batteries. microsoft.com
Organic Field-Effect Transistors (OFETs) The planar structure of benzo[c]cinnoline can facilitate π-π stacking, which is beneficial for charge transport. Investigation of the charge transport properties of thin films of this compound and its derivatives.
Sensors and Probes Potential for fluorescence and the ability to functionalize the molecule. Development of this compound-based fluorescent probes for the detection of ions, molecules, or biological targets.

Q & A

Q. What are the common synthetic routes for 4-methylbenzo[c]cinnoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions of ortho-substituted aromatic precursors. For example, diazotization of 4-methyl-2-aminobiphenyl derivatives followed by thermal or photochemical cyclization can yield the cinnoline core . Key variables include temperature (optimized at 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation steps). Purity (>98%) is achieved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Trial experiments are critical to determine optimal stoichiometry and avoid byproducts like uncyclized intermediates .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm aromatic proton environments (δ 7.2–8.5 ppm) and methyl group integration (δ 2.3–2.6 ppm). Broad peaks in 1H^1H-NMR may indicate dynamic exchange processes, necessitating variable-temperature studies .
  • X-ray Crystallography : Resolve π-stacking interactions in the solid state, particularly for coordination complexes (e.g., Co(I) systems) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 235) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methyl group influence the coordination chemistry of benzo[c]cinnoline derivatives?

  • Methodological Answer : The methyl group alters electron density at the cinnoline N-atoms, affecting ligand-metal binding. For example, in Co(I) complexes, benzo[c]cinnoline exhibits π-π stacking and end-on Co–N coordination (bond lengths: 1.85–1.90 Å), while methyl substitution may reduce π-acceptor capacity due to steric hindrance . Design experiments using UV-vis titration (to determine binding constants) and cyclic voltammetry (to assess redox activity). Compare with unsubstituted benzo[c]cinnoline to isolate electronic vs. steric contributions .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., bell-shaped concentration-response curves)?

  • Methodological Answer : Bell-shaped curves (e.g., EC50_{50} = 290 μM for benzo[c]cinnoline) suggest competing mechanisms, such as receptor desensitization or off-target effects . To address this:
  • Dose-Range Optimization : Perform preliminary assays across 6–8 logarithmic concentrations.
  • Mechanistic Probes : Use antagonists/inhibitors (e.g., kinase inhibitors) to identify secondary targets.
  • Statistical Modeling : Apply Hill slope analysis to distinguish cooperative binding (slope >1) from inhibitory effects at high concentrations .

Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacological properties?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling:
  • Docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with improved binding affinity.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups. Validate predictions via synthesis and in vitro assays (e.g., enzyme inhibition) .

Key Recommendations for Experimental Design

  • Control Variables : Standardize solvent purity (HPLC-grade), temperature (±1°C), and atmospheric controls (N2_2/Ar) to minimize batch variability .
  • Data Reproducibility : Perform triplicate measurements for biological assays and report standard deviations. Use ANOVA for multi-group comparisons .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.